Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate: is a heterocyclic compound that combines the structural features of benzothiazole and nitrothiophene. Benzothiazole is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Nitrothiophene, on the other hand, is a derivative of thiophene, which is a sulfur-containing aromatic compound. The combination of these two moieties in a single molecule can potentially enhance its biological and chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antifungal, and antineoplastic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with carbon disulfide and an alkyl halide under basic conditions.
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amino Derivatives: From reduction of the nitro group.
Halogenated Derivatives: From electrophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer activities. The presence of both benzothiazole and nitrothiophene moieties can enhance its ability to interact with biological targets, making it a promising candidate for drug development .
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents. The combination of benzothiazole and nitrothiophene structures can provide a synergistic effect, enhancing the compound’s efficacy and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carboxylate: Lacks the nitrothiophene moiety, resulting in different biological activities.
5-Nitrothiophene-2-carboxylate: Lacks the benzothiazole moiety, leading to reduced interaction with certain biological targets.
2-Aminobenzothiazole: Contains an amino group instead of the nitrothiophene moiety, altering its chemical reactivity and biological properties.
Uniqueness
Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate is unique due to the combination of benzothiazole and nitrothiophene moieties in a single molecule. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4S2/c16-13(10-5-6-12(21-10)15(17)18)19-7-11-14-8-3-1-2-4-9(8)20-11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLJROQOZWHMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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